![molecular formula C23H27Cl3N2O2 B6422888 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride CAS No. 1177126-42-9](/img/structure/B6422888.png)
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis, particularly in the creation of new molecules. For instance, it can be used in the Mannich reaction, a common method for incorporating the piperazine motif into biologically active compounds .
Pharmacokinetic Modulation
The piperazine motif, which is present in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can influence how a drug is absorbed, distributed, metabolized, and excreted in the body.
Antimicrobial Activity
Some piperazine derivatives, including those similar to the compound , have shown significant antimicrobial activity . They have been found to be effective against a variety of bacteria and yeasts, including Staphylococcus, Micrococcus, Bacillus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis, and Candida spp .
Antipsychotic and Antidepressant Drugs
Piperazine derivatives are found in a variety of disease states, such as antipsychotic and antidepressant drugs . This suggests potential applications of the compound in the treatment of mental health disorders.
Anti-inflammatory Drugs
The compound could potentially be used in the development of anti-inflammatory drugs . This is due to the presence of the piperazine motif, which is found in many biologically active compounds.
Antitumor and Antidiabetic Drugs
Piperazine derivatives are also found in antitumor and antidiabetic drugs . This suggests that the compound could have potential applications in the treatment of cancer and diabetes.
Neurodegenerative Diseases
The compound could potentially be used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Piperazine is a component in potential treatments for these diseases.
Recreational Substances
While not a medical or scientific application, it’s worth noting that some piperazine derivatives are used illegally for recreational purposes . However, this is not a recommended or ethical use of the compound.
Mechanism of Action
Target of Action
The compound, also known as 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride, is a piperazine derivative . Piperazine derivatives are known to interact with a variety of targets, including histamine H1 receptors . These receptors play a crucial role in allergic reactions, making them a primary target for antihistamines .
Mode of Action
Piperazine derivatives, such as this compound, are known to have a higher affinity to H1 receptors than histamine itself . By binding to these receptors, they prevent histamine from interacting with the receptors, thereby inhibiting the allergic response .
Biochemical Pathways
The interaction of this compound with H1 receptors affects the biochemical pathways involved in allergic reactions . By blocking the action of histamine, it prevents the downstream effects of histamine signaling, which include inflammation and other symptoms of allergies .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
The result of this compound’s action is the inhibition of allergic reactions . By blocking the action of histamine on H1 receptors, it can alleviate symptoms of allergies, such as inflammation .
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.2ClH/c1-16(2)17-6-7-22-21(12-17)18(13-23(27)28-22)15-25-8-10-26(11-9-25)20-5-3-4-19(24)14-20;;/h3-7,12-14,16H,8-11,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEXUJUEKMUAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

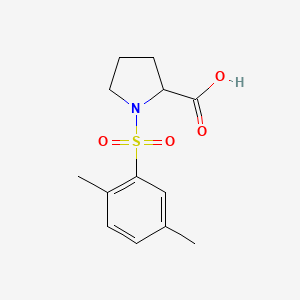
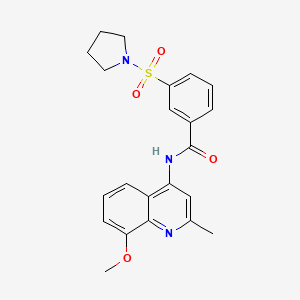

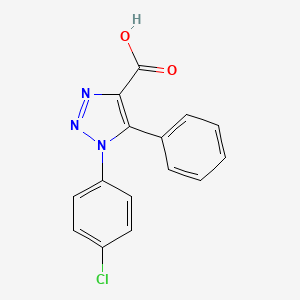
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
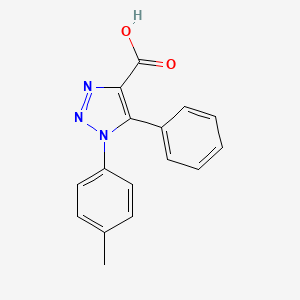
![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)

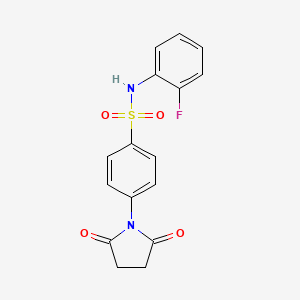
![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)